molecular formula C17H20N2O3 B5805731 N-(4-ethoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea

N-(4-ethoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea

Cat. No.: B5805731
M. Wt: 300.35 g/mol
InChI Key: SBABFWCEKQOOOE-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N’-(2-methoxy-5-methylphenyl)urea: is an organic compound belonging to the class of ureas It is characterized by the presence of two aromatic rings substituted with ethoxy, methoxy, and methyl groups, connected by a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-N’-(2-methoxy-5-methylphenyl)urea typically involves the reaction of 4-ethoxyaniline with 2-methoxy-5-methylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea linkage.

Reaction Scheme:

4-ethoxyaniline+2-methoxy-5-methylphenyl isocyanateN-(4-ethoxyphenyl)-N’-(2-methoxy-5-methylphenyl)urea\text{4-ethoxyaniline} + \text{2-methoxy-5-methylphenyl isocyanate} \rightarrow \text{N-(4-ethoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea} 4-ethoxyaniline+2-methoxy-5-methylphenyl isocyanate→N-(4-ethoxyphenyl)-N’-(2-methoxy-5-methylphenyl)urea

Industrial Production Methods

On an industrial scale, the production of N-(4-ethoxyphenyl)-N’-(2-methoxy-5-methylphenyl)urea can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as tertiary amines or metal complexes may be employed to enhance the reaction rate and yield. The product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(4-ethoxyphenyl)-N’-(2-methoxy-5-methylphenyl)urea can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.

    Agrochemicals: Explored as a potential herbicide or pesticide due to its ability to inhibit specific enzymes in plants or pests.

    Material Science: Studied for its potential use in the synthesis of polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N’-(2-methoxy-5-methylphenyl)urea depends on its specific application:

    Medicinal Chemistry: The compound may exert its effects by inhibiting specific enzymes or receptors involved in inflammation or cancer cell proliferation. It may interact with molecular targets such as cyclooxygenase or tyrosine kinases, leading to the modulation of signaling pathways.

    Agrochemicals: The compound may inhibit key enzymes in plants or pests, such as acetolactate synthase or acetylcholinesterase, leading to growth inhibition or pest mortality.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-N’-(2-methoxy-5-methylphenyl)urea can be compared with other urea derivatives:

    N-phenyl-N’-methylurea: Lacks the ethoxy and methoxy substituents, leading to different chemical and biological properties.

    N-(4-methoxyphenyl)-N’-(2-ethoxy-5-methylphenyl)urea: Similar structure but with different substitution pattern, affecting its reactivity and applications.

    N-(4-chlorophenyl)-N’-(2-methoxy-5-methylphenyl)urea: Contains a chlorine substituent, which can significantly alter its chemical behavior and biological activity.

N-(4-ethoxyphenyl)-N’-(2-methoxy-5-methylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-4-22-14-8-6-13(7-9-14)18-17(20)19-15-11-12(2)5-10-16(15)21-3/h5-11H,4H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBABFWCEKQOOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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